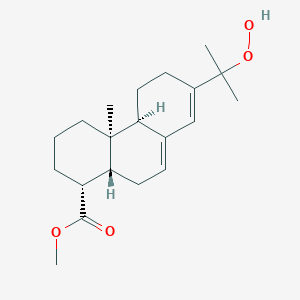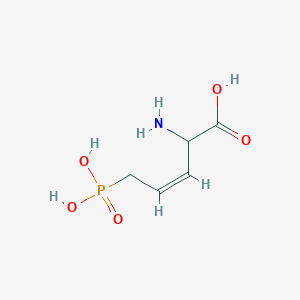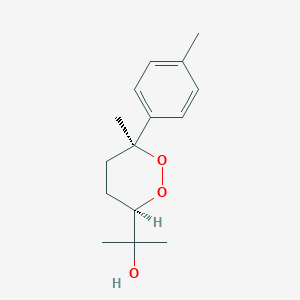
1,4-Dideoxy-1,4-iminoallitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dideoxy-1,4-iminoallitol (DAB) is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. DAB is a potent inhibitor of glycosidases, which are enzymes that play a crucial role in the breakdown of carbohydrates. In
Mecanismo De Acción
The mechanism of action of 1,4-Dideoxy-1,4-iminoallitol is based on its ability to inhibit glycosidases. Glycosidases are enzymes that break down complex carbohydrates into simpler forms that can be absorbed by the body. By inhibiting these enzymes, 1,4-Dideoxy-1,4-iminoallitol can prevent the breakdown of carbohydrates, leading to a buildup of complex carbohydrates in the body. This can have a variety of effects, depending on the specific enzymes that are inhibited.
Biochemical and Physiological Effects:
1,4-Dideoxy-1,4-iminoallitol has been shown to have a variety of biochemical and physiological effects, depending on the specific enzymes that are inhibited. For example, inhibition of alpha-glucosidase by 1,4-Dideoxy-1,4-iminoallitol can lead to a buildup of glycogen in the liver and muscle tissue, which can be beneficial in the treatment of lysosomal storage disorders. Inhibition of beta-glucosidase by 1,4-Dideoxy-1,4-iminoallitol can lead to a buildup of glucosylceramide in the lysosomes, which can be beneficial in the treatment of Gaucher's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Dideoxy-1,4-iminoallitol in lab experiments is its ability to selectively inhibit glycosidases, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 1,4-Dideoxy-1,4-iminoallitol is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 1,4-Dideoxy-1,4-iminoallitol in lab experiments. For example, 1,4-Dideoxy-1,4-iminoallitol can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1,4-Dideoxy-1,4-iminoallitol. One area of interest is the development of 1,4-Dideoxy-1,4-iminoallitol-based therapies for lysosomal storage disorders, such as Gaucher's disease. Another area of interest is the use of 1,4-Dideoxy-1,4-iminoallitol as a potential cancer therapy. Additionally, there is ongoing research on the development of new glycosidase inhibitors that are based on the structure of 1,4-Dideoxy-1,4-iminoallitol, which could lead to the development of more effective therapies for a variety of diseases.
Métodos De Síntesis
1,4-Dideoxy-1,4-iminoallitol can be synthesized through a multistep process that involves the reaction of dihydroxyacetone with a primary amine, followed by a series of chemical transformations. One of the most commonly used methods for synthesizing 1,4-Dideoxy-1,4-iminoallitol is the reductive amination of dihydroxyacetone with an amine, using sodium cyanoborohydride as a reducing agent.
Aplicaciones Científicas De Investigación
1,4-Dideoxy-1,4-iminoallitol has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and lysosomal storage disorders. Due to its ability to inhibit glycosidases, 1,4-Dideoxy-1,4-iminoallitol has been shown to be effective in blocking the replication of certain viruses, such as HIV and influenza. Additionally, 1,4-Dideoxy-1,4-iminoallitol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
120576-71-8 |
|---|---|
Nombre del producto |
1,4-Dideoxy-1,4-iminoallitol |
Fórmula molecular |
C8H4F3NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1 |
Clave InChI |
RVNSAAIWCWTCTJ-ZPQYLTHOSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](N1)C(CO)O)O)O |
SMILES |
C1C(C(C(N1)C(CO)O)O)O |
SMILES canónico |
C1C(C(C(N1)C(CO)O)O)O |
Sinónimos |
1,4-DIA 1,4-dideoxy-1,4-imino-L-allitol 1,4-dideoxy-1,4-iminoallitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




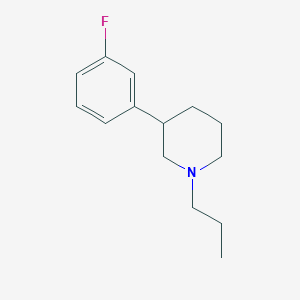
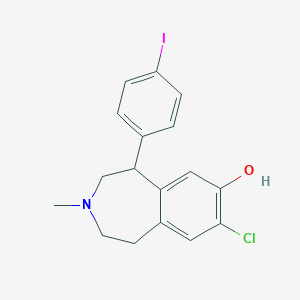

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
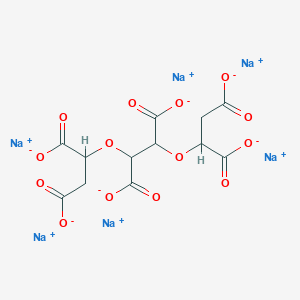
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
